Méthanesulfonate de traxoprodil

Vue d'ensemble

Description

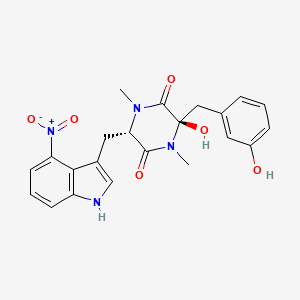

Le méthylate de traxoprodil, également connu sous le nom de CP-101606, est un composé développé par Pfizer. Il agit comme un antagoniste du récepteur N-méthyl-D-aspartate (NMDA), ciblant spécifiquement la sous-unité NR2B. Ce composé a montré un potentiel dans les effets neuroprotecteurs, analgésiques et anti-parkinsoniens dans des études animales . Il a également été étudié pour son potentiel à réduire les dommages cérébraux après un AVC et pour ses effets antidépresseurs à action rapide .

Applications De Recherche Scientifique

Mécanisme D'action

Le méthylate de traxoprodil exerce ses effets en antagonisant sélectivement la sous-unité NR2B du récepteur NMDA. Cette inhibition réduit l’excitotoxicité associée à l’activation excessive du récepteur NMDA, qui est impliquée dans divers troubles neurologiques. On pense que les effets neuroprotecteurs et antidépresseurs du composé sont médiés par cette voie .

Analyse Biochimique

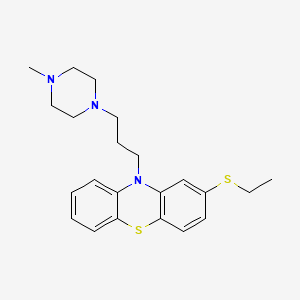

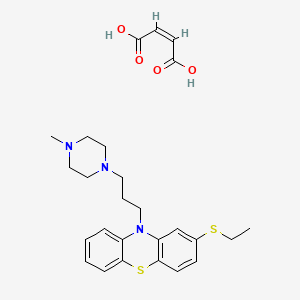

Biochemical Properties

Traxoprodil mesylate interacts with the NR2B subunit of the NMDA receptor . This interaction is crucial for its role in biochemical reactions. The NR2B subunit is part of the NMDA receptor, which plays a key role in synaptic plasticity and memory function .

Cellular Effects

Traxoprodil mesylate has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by modulating the activity of the NMDA receptor, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Traxoprodil mesylate involves its binding to the NR2B subunit of the NMDA receptor . This binding inhibits the activity of the receptor, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Traxoprodil mesylate have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Traxoprodil mesylate vary with different dosages in animal models . At certain thresholds, it exhibits antidepressant activity, and at high doses, it may have toxic or adverse effects .

Metabolic Pathways

Traxoprodil mesylate is involved in several metabolic pathways . It undergoes aromatic hydroxylation at the phenylpiperidinol moiety, hydroxylation at the hydroxyphenyl ring, and O-glucuronidation .

Transport and Distribution

Traxoprodil mesylate is transported and distributed within cells and tissues .

Méthodes De Préparation

La synthèse du méthylate de traxoprodil implique plusieurs étapes :

Protection et Bromation : La 4-hydroxypropiophénone est protégée sous forme d’éther triisopropylsilyle et ensuite bromée avec du brome élémentaire dans le tétrachlorure de carbone.

Couplage : La bromo-cétone résultante est couplée à la 4-hydroxy-4-phénylpiperidine pour donner l’amino-cétone racémique.

Réduction : Cette amino-cétone est réduite stéréosélectivement avec du borohydrure de sodium dans l’éthanol, produisant l’alcool thréo-amino.

Désilylation : La désilylation avec du fluorure de tétrabutylammonium fournit le composé phénol racémique.

Résolution : Le composé est résolu en énantiomères en formant les sels d’acide D-tartrique correspondants.

Produit final : Le produit final est obtenu en dissolvant le sel D-(-)-tartrique dans l’eau en présence d’acide méthanesulfonique.

Analyse Des Réactions Chimiques

Le méthylate de traxoprodil subit diverses réactions chimiques :

Oxydation et Réduction : Il peut être impliqué dans des réactions d’oxydation et de réduction, en particulier pendant sa synthèse.

Substitution : Le composé peut subir des réactions de substitution, en particulier pendant les étapes de couplage et de désilylation.

Réactifs et Conditions Communs : Parmi les réactifs couramment utilisés figurent le brome élémentaire, le borohydrure de sodium et le fluorure de tétrabutylammonium.

Principaux Produits : Les principaux produits formés au cours de ces réactions comprennent la bromo-cétone intermédiaire, l’amino-cétone et l’alcool thréo-amino final.

4. Applications de la Recherche Scientifique

Comparaison Avec Des Composés Similaires

Le méthylate de traxoprodil est unique dans son antagonisme sélectif de la sous-unité NR2B du récepteur NMDA. Parmi les composés similaires, citons :

Rislenemdaz (CERC-301, MK-0657) : Un autre antagoniste sélectif de la sous-unité NR2B en cours de développement pour la dépression.

Méthylate de tirilazad : Un 21-aminostéroïde qui inhibe la peroxydation lipidique et possède des propriétés neuroprotectrices.

La spécificité du méthylate de traxoprodil pour la sous-unité NR2B et ses effets antidépresseurs potentiels à action rapide le distinguent de ces autres composés .

Propriétés

IUPAC Name |

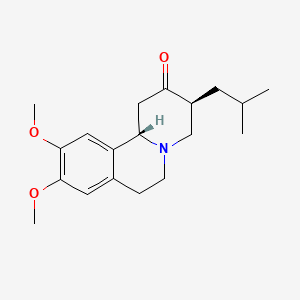

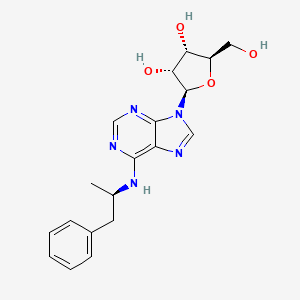

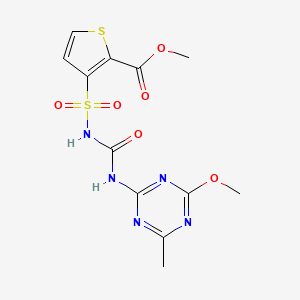

1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3.CH4O3S/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17;1-5(2,3)4/h2-10,15,19,22-24H,11-14H2,1H3;1H3,(H,2,3,4)/t15-,19+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBWUANKVIMZIA-WRRDZZDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172230 | |

| Record name | Traxoprodil mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188591-67-5 | |

| Record name | Traxoprodil mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188591675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Traxoprodil mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRAXOPRODIL MESYLATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I23V4CCC9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.